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For Researchers, Scientists, and Drug Development Professionals

Isomaltitol, commercially known as Isomalt, is a sugar alcohol (polyol) widely utilized as a

sugar substitute in the food and pharmaceutical industries.[1][2] Its appeal lies in its sugar-like

physical properties, low caloric value (approximately 2 kcal/g), non-cariogenic nature, and low

glycemic index, making it suitable for diabetic-friendly and low-calorie formulations.[1][3][4]

Isomaltitol is a mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-

D-glucopyranosyl-1,1-D-mannitol (GPM). The production of isomaltitol from sucrose is a

robust two-step process involving an initial enzymatic isomerization followed by a chemical

hydrogenation. This guide provides a detailed technical overview of this synthesis pathway.

Step 1: Enzymatic Isomerization of Sucrose to
Isomaltulose
The foundational step in producing isomaltitol is the conversion of sucrose into its structural

isomer, isomaltulose (also known as Palatinose). This bioconversion is catalyzed by the

enzyme Sucrose Isomerase (SIase), systematically named sucrose glucosylmutase (EC

5.4.99.11). The enzyme rearranges the α-1,2-glycosidic bond between the glucose and

fructose moieties in sucrose to an α-1,6-glycosidic linkage, forming isomaltulose.

This enzymatic approach is favored over chemical synthesis due to its high specificity and

milder reaction conditions. Sucrose isomerases are sourced from a variety of microorganisms,

with extensive research focused on optimizing their production and application, including the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1672253?utm_src=pdf-interest
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://planture.com/ingredients/isomaltitol/
https://www.foodsweeteners.com/applications-and-uses-of-isomalt/
https://planture.com/ingredients/isomaltitol/
https://www.avanschem.com/isomaltitol-isomalt-5257814.html
https://en.wikipedia.org/wiki/Isomalt
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


use of immobilized enzymes or whole cells to enhance stability, reusability, and reduce

production costs.

Various microorganisms are known to produce sucrose isomerase with high efficiency. The

choice of microorganism and the reaction conditions significantly impact the conversion yield

and the formation of byproducts such as trehalulose, glucose, and fructose.
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This protocol provides a general methodology for the enzymatic conversion of sucrose to

isomaltulose using a purified recombinant sucrose isomerase.

Enzyme Preparation:

Express the sucrose isomerase gene (e.g., from Raoultella terrigena) in a suitable host

like E. coli.

Purify the recombinant enzyme using standard chromatography techniques (e.g., Ni-NTA

affinity chromatography).

Determine the enzyme activity. One unit (U) is typically defined as the amount of enzyme

that produces 1 µmol of isomaltulose per minute under standard assay conditions.

Reaction Mixture Preparation:

Prepare a high-concentration sucrose solution (e.g., 400-800 g/L) in a suitable buffer (e.g.,

50 mM citrate-Na₂HPO₄ buffer).

Adjust the pH of the substrate solution to the enzyme's optimum (e.g., pH 5.5-6.0).

Enzymatic Reaction:

Add the purified sucrose isomerase to the sucrose solution. The optimal enzyme dosage

may vary, a typical starting point is 15-25 U per gram of sucrose.

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35-40 °C)

with gentle agitation.

Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2

hours).
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Reaction Termination and Analysis:

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

Analyze the composition of the reaction mixture (sucrose, isomaltulose, glucose, fructose)

using High-Performance Liquid Chromatography (HPLC).
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(α-1,2 linkage)

Sucrose Isomerase
(SIase)

EC 5.4.99.11

Isomaltulose
(α-1,6 linkage)

Isomerization

Byproducts
(Trehalulose, Glucose, Fructose)

Click to download full resolution via product page

Caption: Enzymatic conversion of sucrose to isomaltulose.

Step 2: Catalytic Hydrogenation of Isomaltulose to
Isomaltitol
The second step involves the chemical reduction of the ketose group in isomaltulose to a

hydroxyl group, yielding isomaltitol. This is achieved through catalytic hydrogenation. The

process reduces isomaltulose to a mixture of two isomeric sugar alcohols: α-D-glucopyranosyl-

1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). This equimolar mixture is

what is known as Isomalt. The ratio of these two isomers can be influenced by the choice of

catalyst and reaction conditions.

The hydrogenation of isomaltulose is typically performed using a metal catalyst under

controlled temperature and pressure. Raney nickel is a commonly used catalyst, although

others like ruthenium (Ru) have also been employed.
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This protocol outlines a general procedure for the hydrogenation of an isomaltulose solution.

Preparation of Isomaltulose Solution:

Start with the aqueous solution of isomaltulose obtained from the enzymatic step. If

necessary, purify it via decolorization and ion exchange.

Adjust the concentration of the isomaltulose solution to the desired range (e.g., 30-50%

w/v).
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Adjust the pH of the solution to the optimal range for the chosen catalyst (e.g., pH 6.5-8.5

for Raney nickel).

Hydrogenation Reaction:

Charge a high-pressure reactor (autoclave) with the isomaltulose solution and the catalyst

(e.g., Raney nickel, typically 5-15% of the dry substrate weight).

Seal the reactor and purge it with hydrogen gas to remove air.

Pressurize the reactor with hydrogen to the target pressure (e.g., 5-13 MPa).

Heat the reactor to the desired temperature (e.g., 100-130 °C) while stirring.

Maintain these conditions until the reaction is complete, which can be monitored by the

cessation of hydrogen uptake. The reaction time is typically a few hours.

Product Recovery and Purification:

After the reaction, cool the reactor and carefully vent the excess hydrogen pressure.

Filter the reaction mixture to remove the catalyst.

The resulting isomaltitol solution can be further purified by ion exchange and

chromatography to remove byproducts like sorbitol and mannitol and achieve the desired

purity.

The purified solution can then be concentrated and crystallized to obtain solid isomaltitol.

Isomaltulose
Catalyst (e.g., Raney Ni)

+ H₂

+ Heat, Pressure

Isomaltitol
(Mixture of GPS and GPM)

Hydrogenation

Click to download full resolution via product page

Caption: Catalytic hydrogenation of isomaltulose to isomaltitol.
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Overall Synthesis Workflow
The entire process from sucrose to purified isomaltitol involves a sequence of enzymatic

conversion, chemical reaction, and purification steps.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Enzymatic Isomerization

Step 2: Catalytic Hydrogenation

Step 3: Purification
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Caption: Overall workflow for isomaltitol synthesis from sucrose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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